

Spectroscopic comparison of 2-Bromo-5-methoxy-4-methylaniline isomers.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxy-4-methylaniline

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A Spectroscopic Comparison of **2-Bromo-5-methoxy-4-methylaniline** Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Bromo-5-methoxy-4-methylaniline** and its primary positional isomers. The data presented is essential for the unambiguous identification and characterization of these compounds in research and pharmaceutical development. The guide includes comparative tables of their spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry), detailed experimental protocols for acquiring this data, and a logical workflow for spectroscopic analysis.

Introduction to Isomeric Differentiation

2-Bromo-5-methoxy-4-methylaniline is a substituted aniline with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical properties and biological activity can be significantly influenced by the substitution pattern on the aromatic ring. Consequently, the ability to distinguish between its various isomers is of paramount importance for quality control and regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this differentiation. Each isomer exhibits a unique spectroscopic fingerprint, which is determined by its specific arrangement of substituents.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **2-Bromo-5-methoxy-4-methylaniline** and its key positional isomers. It is important to note that while experimental data is provided where available, some of the data for the isomers is predicted based on established principles of spectroscopy and data from structurally related compounds. These predictions are intended to serve as a guide for researchers in identifying these compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

| Compound | Ar-H Chemical Shifts (ppm) | -OCH ₃ Chemical Shift (ppm) | -CH ₃ Chemical Shift (ppm) | -NH ₂ Chemical Shift (ppm) |
|-----------------------------------------------|----------------------------|----------------------------------------|---------------------------------------|---------------------------------------|
| 2-Bromo-5-methoxy-4-methylaniline | 6.98 (s, 1H), 6.65 (s, 1H) | 3.78 (s, 3H) | 2.15 (s, 3H) | 3.65 (br s, 2H) |
| 3-Bromo-5-methoxy-4-methylaniline (Predicted) | ~6.8 (d, 1H), ~6.5 (d, 1H) | ~3.80 (s, 3H) | ~2.20 (s, 3H) | ~3.70 (br s, 2H) |
| 4-Bromo-5-methoxy-2-methylaniline (Predicted) | ~7.1 (d, 1H), ~6.7 (d, 1H) | ~3.85 (s, 3H) | ~2.10 (s, 3H) | ~3.60 (br s, 2H) |
| 5-Bromo-2-methoxy-4-methylaniline (Predicted) | ~7.2 (s, 1H), ~6.8 (s, 1H) | ~3.75 (s, 3H) | ~2.25 (s, 3H) | ~3.55 (br s, 2H) |
| 2-Bromo-4-methoxy-5-methylaniline (Predicted) | ~7.0 (s, 1H), ~6.9 (s, 1H) | ~3.90 (s, 3H) | ~2.18 (s, 3H) | ~3.75 (br s, 2H) |

Note: Experimental data for **2-Bromo-5-methoxy-4-methylaniline** is available.[\[1\]](#) Data for other isomers are predicted based on analogous compounds.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

| Compound | Aromatic Carbon Chemical Shifts (ppm) | -OCH ₃ Carbon Chemical Shift (ppm) | -CH ₃ Carbon Chemical Shift (ppm) |
|-----------------------------------|---------------------------------------|-----------------------------------------------|----------------------------------------------|
| 2-Bromo-5-methoxy-4-methylaniline | ~155, ~145, ~130, ~118, ~115, ~110 | ~55 | ~16 |
| 3-Bromo-5-methoxy-4-methylaniline | ~156, ~146, ~135, ~120, ~118, ~112 | ~56 | ~17 |
| 4-Bromo-5-methoxy-2-methylaniline | ~154, ~148, ~132, ~125, ~116, ~114 | ~57 | ~15 |
| 5-Bromo-2-methoxy-4-methylaniline | ~158, ~144, ~138, ~122, ~117, ~110 | ~55 | ~18 |
| 2-Bromo-4-methoxy-5-methylaniline | ~157, ~147, ~128, ~120, ~115, ~113 | ~56 | ~16 |

Note: All ^{13}C NMR data are predicted based on established substituent effects on aromatic chemical shifts.

Table 3: Key IR Absorption Frequencies (Predicted)

| Compound | N-H Stretching (cm ⁻¹) | C-H Aromatic Stretching (cm ⁻¹) | C-N Stretching (cm ⁻¹) | C-O Stretching (cm ⁻¹) | C-Br Stretching (cm ⁻¹) |
|-----------------------------------|------------------------------------------|------------------------------------------------------|------------------------------------------|------------------------------------------|-------------------------------------------|
| 2-Bromo-5-methoxy-4-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 3-Bromo-5-methoxy-4-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 4-Bromo-5-methoxy-2-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 5-Bromo-2-methoxy-4-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 2-Bromo-4-methoxy-5-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |

Note: IR frequencies are predicted based on characteristic group frequencies for substituted anilines.

Table 4: Mass Spectrometry Data (Predicted)

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
|-------------|--------------------------------------------------------------|-------------------------------------------------------------------------|
| All Isomers | 215/217 (due to ⁷⁹ Br/ ⁸¹ Br isotopes) | M-15 (-CH ₃), M-30 (-CH ₂ O), M-43 (-HNCO), M-Br |

Note: The mass spectra of these isomers are expected to be very similar, with a characteristic isotopic pattern for bromine. Differentiation may rely on minor differences in fragment ion

intensities.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

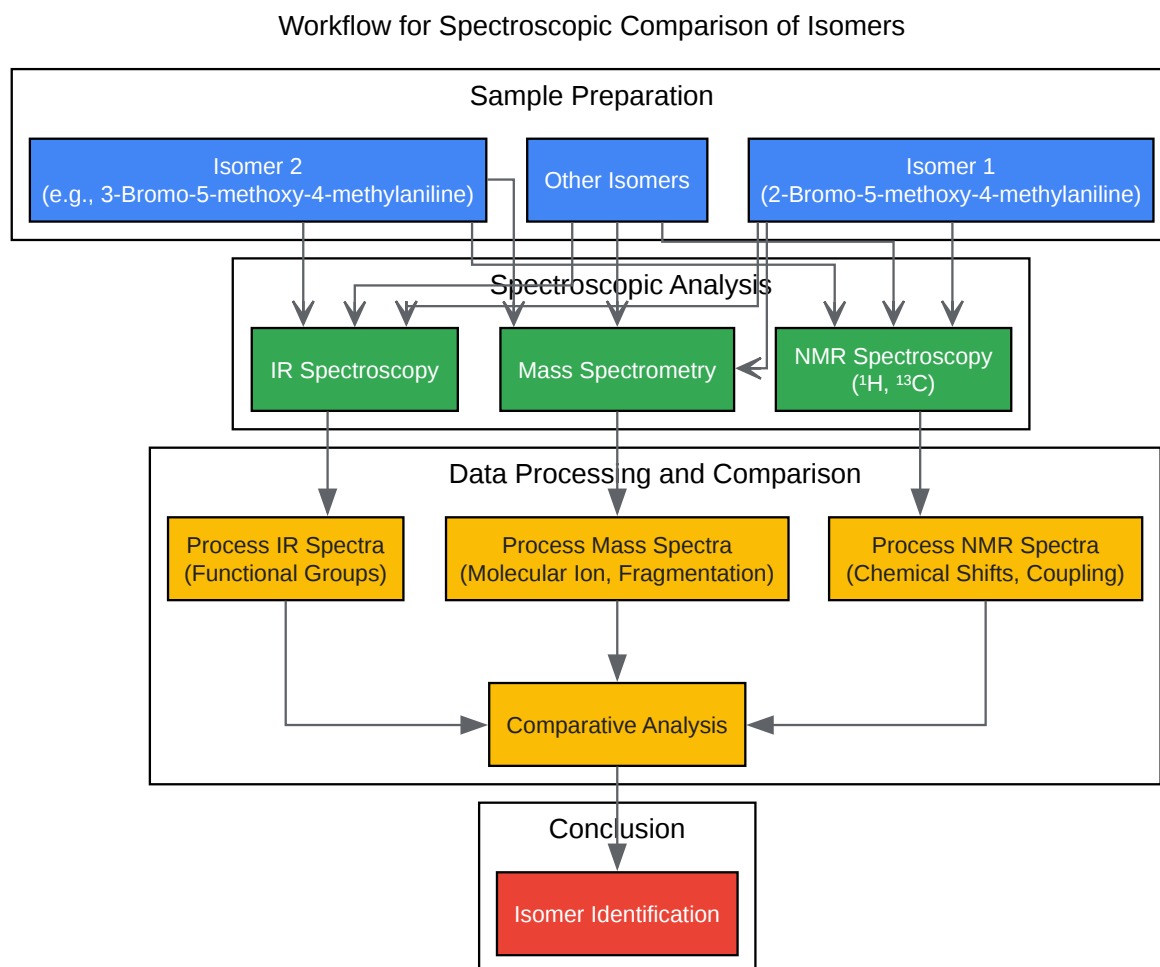
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer.
- Acquisition: Scan a mass range of m/z 40-400.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should result in M^+ and $M+2$ peaks of nearly equal intensity.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **2-Bromo-5-methoxy-4-methylaniline** isomers.



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Caption: Logical workflow for the spectroscopic comparison and identification of isomers.

This comprehensive guide should serve as a valuable resource for researchers and professionals in the field, enabling the accurate identification and characterization of **2-Bromo-5-methoxy-4-methylaniline** and its isomers.

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References

- 1. 2-bromo-5-methoxy-4-methylaniline(532440-88-3) ¹H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic comparison of 2-Bromo-5-methoxy-4-methylaniline isomers.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289004#spectroscopic-comparison-of-2-bromo-5-methoxy-4-methylaniline-isomers]

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